Fomesafen-d3
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Overview
Description
Fomesafen-d3 is a deuterated form of fomesafen, a diphenyl ether herbicide widely used for controlling annual and perennial broadleaf weeds in crops such as soybeans and peanuts . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fomesafen-d3 involves several key steps:
Etherification: m-Hydroxybenzoic acid is etherified with 3,4-dichlorotrifluorotoluene to obtain 3-[2-chloro-4-(trifluoromethyl)phenoxyl] benzoic acid.
Nitration: The etherified product is then nitrated to form 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid.
Recrystallization: The crude product is recrystallized to obtain high-purity fomesafen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often incorporates advanced techniques to enhance yield and purity. For instance, the use of solid phosgene as an acylating agent instead of phosphorus oxychloride has been shown to be more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Fomesafen-d3 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which are useful in further chemical and biological studies .
Scientific Research Applications
Fomesafen-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the environmental fate and degradation pathways of herbicides.
Biology: Helps in understanding the metabolic pathways in plants and microorganisms.
Medicine: Although primarily an agricultural chemical, its deuterated form can be used in pharmacokinetic studies to track metabolic processes.
Industry: Employed in the development of new herbicidal formulations and in environmental monitoring.
Mechanism of Action
Fomesafen-d3 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants . This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes cell membrane damage upon exposure to light. The molecular targets include the chloroplasts, where the disruption of photosynthesis ultimately leads to plant death .
Comparison with Similar Compounds
Similar Compounds
Clomazone: Another herbicide used for controlling broadleaf weeds but works by inhibiting carotenoid biosynthesis.
Clethodim: A selective herbicide targeting grass weeds by inhibiting acetyl-CoA carboxylase.
Uniqueness
Fomesafen-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. Its mode of action, targeting protoporphyrinogen oxidase, also distinguishes it from other herbicides that target different pathways .
Properties
Molecular Formula |
C15H10ClF3N2O6S |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-N-(trideuteriomethylsulfonyl)benzamide |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22)/i1D3 |
InChI Key |
BGZZWXTVIYUUEY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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